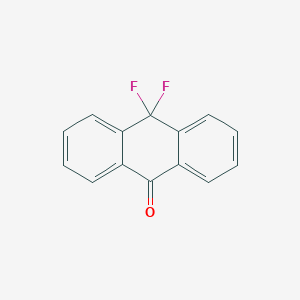

10,10-Difluoroanthracen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

1735-34-8 |

|---|---|

Molecular Formula |

C14H8F2O |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

10,10-difluoroanthracen-9-one |

InChI |

InChI=1S/C14H8F2O/c15-14(16)11-7-3-1-5-9(11)13(17)10-6-2-4-8-12(10)14/h1-8H |

InChI Key |

WWRNFRPCQYUOOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 10,10 Difluoroanthracen 9 One

Direct Fluorination Approaches

Direct fluorination methods offer a straightforward approach to introduce fluorine atoms into a target molecule. One of the most effective reagents for the conversion of a carbonyl group to a geminal difluoride is sulfur tetrafluoride (SF₄), often in the presence of a catalyst such as hydrogen fluoride (B91410) (HF).

Synthesis from Anthracen-9(10H)-one utilizing Sulfur Tetrafluoride and Hydrogen Fluoride

The direct conversion of the keto group in Anthracen-9(10H)-one to a difluoromethylene group to yield 10,10-Difluoroanthracen-9-one is a key transformation. This is typically achieved using sulfur tetrafluoride (SF₄). researchgate.netacs.org The reaction involves the replacement of the carbonyl oxygen with two fluorine atoms. Hydrogen fluoride (HF) often serves as a catalyst in these reactions, activating the SF₄ molecule. researchgate.netresearchgate.net

The general reaction can be represented as: R₂C=O + SF₄ → R₂CF₂ + SOF₂

While specific experimental data for the synthesis of this compound from Anthracen-9(10H)-one is not extensively detailed in readily available literature, the general conditions for the fluorination of ketones using SF₄ involve elevated temperatures and pressures in a suitable solvent. A recent development in this area is the use of a continuous flow mode for the deoxyfluorination of ketones with SF₄ and diethylamine, which enhances safety and selectivity. acs.org

Table 1: General Conditions for Deoxyfluorination of Ketones with SF₄

| Parameter | Value/Condition | Reference |

| Fluorinating Agent | Sulfur Tetrafluoride (SF₄) | researchgate.netacs.org |

| Catalyst | Hydrogen Fluoride (HF) or Diethylamine (Et₂NH) | researchgate.netacs.org |

| Substrate | Ketones (including cyclic ketones) | acs.org |

| Product | Geminal difluorides | acs.org |

| Reaction Mode | Batch or Continuous Flow | acs.org |

Mechanistic Investigations of C-F Bond Formation at the 10-Position of Anthracenones

The mechanism for the fluorination of ketones with sulfur tetrafluoride is believed to be analogous to the chlorination with phosphorus pentachloride. researchgate.net The process is thought to initiate with the activation of the SF₄ molecule by hydrogen fluoride, forming a more reactive species. researchgate.net

The proposed mechanism involves the following key steps:

Activation of SF₄: SF₄ reacts with HF to form the highly reactive species, SF₃⁺ HF₂⁻. researchgate.net

Initial Attack: The carbonyl oxygen of the anthracenone (B14071504) attacks the electrophilic sulfur of the activated SF₄ species.

Intermediate Formation: An intermediate of the type ROSF₃ is proposed to form. researchgate.net In the case of ketones, an initial addition across the C=O double bond can lead to a species like R₂CFOSF₃. researchgate.net

Fluoride Transfer and Elimination: Subsequent fluoride transfer from the sulfur to the carbon and elimination of thionyl fluoride (SOF₂) results in the formation of the gem-difluoroalkane.

The formation of vinyl fluorides as by-products can occur, particularly in the fluorination of ketones. researchgate.net

Related Synthetic Routes for Fluoroanthracene and Fluoroanthraquinone Derivatives

Several other synthetic strategies are employed to introduce fluorine atoms into the anthracene (B1667546) and anthraquinone (B42736) skeletons. These methods often involve the transformation of other functional groups into fluorine or the construction of the fluorinated ring system from fluorinated precursors.

Balz-Schiemann Reaction in Fluoroanthraquinone Synthesis

The Balz-Schiemann reaction is a classical and effective method for the synthesis of aryl fluorides from primary aromatic amines. This reaction has been successfully applied to the synthesis of fluoroanthraquinones. researchgate.net The process involves the diazotization of an aminoanthraquinone, followed by thermal decomposition of the resulting diazonium fluoroborate salt.

An improved method for the synthesis of 1,8-difluoro-9,10-anthraquinone involves the precipitation of the water-soluble 1,8-diazonium-9,10-anthraquinone fluoroborate using isopropanol (B130326) prior to thermal decomposition, leading to pure crystalline product. researchgate.net A greener approach to the Balz-Schiemann reaction has also been developed using ionic liquids as the reaction medium, which simplifies the workup and improves product purity. researchgate.net

Table 2: Synthesis of Fluoroarenes via Balz-Schiemann Reaction in Ionic Liquids

| Substrate | Product | Temperature (°C) | Yield (%) | Purity (GC, %) | Reference |

| Aniline | Fluorobenzene | 85 | 93.2 | 99.8 | researchgate.net |

| 4-Fluoroaniline | 1,4-Difluorobenzene | 88 | 90 | 99.3 | researchgate.net |

| 2,4-Difluoroaniline | 1,2,4-Trifluorobenzene | 91 | 86.7 | 99.9 | researchgate.net |

Friedel-Crafts Annulation for Fluorinated Anthraquinones

The Friedel-Crafts reaction is a powerful tool for the formation of carbon-carbon bonds and can be utilized to construct the anthraquinone skeleton. beilstein-journals.org In the context of fluorinated derivatives, this can involve the reaction of a fluorinated phthalic anhydride (B1165640) with an aromatic substrate, followed by cyclization.

The synthesis of anthraquinones can be achieved through an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization. This approach has been used to prepare substituted anthraquinones, including those with fluorine substituents, in moderate to good yields. beilstein-journals.org

Halogen Exchange Reactions in Fluorinated Anthracene Systems

Halogen exchange (Halex) reactions provide another avenue for the synthesis of fluoroaromatic compounds. This method involves the replacement of a halogen, typically chlorine or bromine, with fluorine using a fluoride source. Anhydrous hydrogen fluoride (HF) in combination with a base like pyridine (B92270) or in a solvent such as dioxane can be used for selective chlorine-fluorine exchange. researchgate.net

While specific examples for the halogen exchange in 10,10-dihaloanthracen-9-one are not readily found, the general principle is applicable. For instance, the synthesis of 1,8-difluoro-9,10-anthraquinone has been attempted via a dry mixed thermal Cl-F exchange between 1,8-dichloro-9,10-anthraquinone and CsF/NaF, although this resulted in a mixture of products. researchgate.net

Computational and Theoretical Studies on 10,10 Difluoroanthracen 9 One

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, consequently, the molecular properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. researchgate.net For 10,10-Difluoroanthracen-9-one, DFT would be employed to find the equilibrium geometry by minimizing the energy of the molecule with respect to the positions of its atoms. youtube.com

A typical DFT optimization would involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic environment of the molecule. The choice of functional and basis set is crucial for obtaining reliable results. Hybrid functionals like B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often used for organic molecules. researchgate.net

The output of a DFT optimization for this compound would provide key geometric parameters. Below is a hypothetical table of selected optimized bond lengths and angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level of theory)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C9 | C10 | 1.55 Å | |

| Bond Length | C9 | O1 | 1.21 Å | |

| Bond Length | C10 | F1 | 1.38 Å | |

| Bond Length | C10 | F2 | 1.38 Å | |

| Bond Angle | C4a | C9 | C9a | 118.0° |

| Bond Angle | F1 | C10 | F2 | 105.0° |

These calculated parameters can be compared with experimental data, if available, to validate the computational model.

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org The Hartree-Fock (HF) method is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less demanding than more advanced methods, HF often provides a good first approximation of the electronic structure. arxiv.org

For a more accurate description, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods systematically include electron correlation, which is neglected in the HF approximation. Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally expensive. researchgate.net

Molecular Reactivity and Electronic Descriptors

Analysis of Electrophilicity and Fukui Functions

The electrophilicity index is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule. The Fukui function for electrophilic attack identifies the regions where a nucleophile is most likely to attack, while the Fukui function for nucleophilic attack points to the sites most susceptible to attack by an electrophile. For this compound, the carbonyl carbon (C9) is expected to be a primary site for nucleophilic attack, a prediction that can be quantified using Fukui functions.

Modeling Reaction Pathways and Transition States

Computational methods can be used to model the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition state. youtube.com By locating the transition state structure on the potential energy surface, the activation energy of the reaction can be calculated, providing insight into the reaction kinetics. youtube.com

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational modeling could elucidate the step-by-step mechanism. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products. This information is invaluable for understanding reaction mechanisms and designing new synthetic routes.

Simulation of Spectroscopic Properties

The simulation of spectra is a powerful application of computational chemistry that allows for the prediction and interpretation of experimental spectroscopic data.

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible region. youtube.com By calculating the energies of the first few excited states and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. msu.su This simulated spectrum can be compared with experimental data to aid in the assignment of electronic transitions. medium.comresearchgate.net

Similarly, the simulation of Nuclear Magnetic Resonance (NMR) spectra is possible. nmrdb.orgcopernicus.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of different atoms (e.g., ¹H, ¹³C, ¹⁹F) can be predicted. nih.govnmrdb.org These predicted chemical shifts can be invaluable in interpreting complex experimental NMR spectra and confirming the structure of a molecule like this compound.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C9 (C=O) | 185.2 |

| C10 (CF₂) | 115.8 (t) |

| C1, C4, C5, C8 | 128.5 |

| C2, C3, C6, C7 | 129.7 |

| C4a, C9a | 135.4 |

| C8a, C10a | 133.1 |

(Note: The chemical shift for C10 would appear as a triplet due to coupling with the two fluorine atoms.)

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a crucial step for unambiguous structure verification. Techniques such as Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound.

These calculations typically involve optimizing the molecular geometry at a selected level of theory and then computing the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or a fluorinated standard like CFCl₃ for ¹⁹F. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). Advanced approaches may use machine learning algorithms trained on large databases of experimental and calculated data to refine the predictions.

Predicted NMR Data for this compound

Below is an illustrative table of predicted NMR chemical shifts, typical of what would be generated in a computational study.

| Atom Position (see numbering on Anthraquinone) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1, H8 | 8.25 | 134.1 |

| H2, H7 | 7.80 | 128.5 |

| H3, H6 | 7.65 | 127.3 |

| H4, H5 | 8.15 | 133.9 |

| C9 | N/A | 182.5 (C=O) |

| C10 | N/A | 115.7 (CF₂) |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar aromatic ketones. Actual values may vary based on the specific computational methods and parameters used.

Computational Vibrational Spectroscopy (IR and Raman)

Computational methods are used to simulate the infrared (IR) and Raman spectra of this compound, providing a detailed assignment of vibrational modes. These simulations are typically performed using DFT calculations, which determine the harmonic vibrational frequencies and their corresponding intensities. The calculation of the second derivative of the energy with respect to the nuclear positions yields the Hessian matrix, from which the vibrational frequencies are derived.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated wavenumbers are commonly multiplied by an empirical scaling factor. These theoretical spectra are invaluable for interpreting experimental IR and Raman data, allowing for a confident assignment of complex spectral features to specific molecular motions, such as C=O stretching, C-F stretching, and aromatic C-H bending.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O Stretch | 1685 | High | Low |

| Aromatic C=C Stretch | 1600-1450 | Medium | High |

| Symmetric CF₂ Stretch | 1150 | High | Medium |

| Asymmetric CF₂ Stretch | 1100 | High | Low |

| C-H Bending (out-of-plane) | 900-750 | High | Low |

Note: This data is illustrative. The exact frequencies and intensities depend on the level of theory and basis set employed in the calculation.

Electronic Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These calculations predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*).

For this compound, simulations would likely predict intense π→π* transitions in the UV region, characteristic of the anthracene (B1667546) aromatic system, and a weaker, lower-energy n→π* transition associated with the carbonyl group. The inclusion of solvent effects is critical for accurately predicting the solvatochromic shifts observed experimentally. Simulating the full spectral shape often requires accounting for vibronic coupling and conformational sampling, which can be achieved through methods like path integral molecular dynamics.

Intermolecular Interactions and Solid-State Phenomena

The behavior of this compound in the solid state is governed by a delicate balance of intermolecular forces, which dictate its crystal packing and its interactions with surfaces.

Crystal Packing and Intermolecular Forces

The crystal structure of this compound is determined by the various non-covalent interactions between molecules. While specific crystallographic data is not available, the molecular structure allows for the prediction of key interactions. The primary forces at play would include:

Dipole-Dipole Interactions: The prominent carbonyl group (C=O) creates a significant molecular dipole moment, leading to strong electrostatic interactions that influence molecular alignment in the crystal lattice.

Halogen Bonding: The fluorine atoms can act as halogen bond donors, interacting with electronegative atoms (like the carbonyl oxygen) on neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering.

π-π Stacking: The large, planar anthracene core facilitates π-π stacking interactions between adjacent molecules. These dispersion forces are crucial for the cohesion of aromatic crystals.

These combined forces would likely result in a densely packed, layered structure, maximizing favorable intermolecular contacts.

Adsorption Studies on Material Surfaces, e.g., Graphene

The adsorption of this compound onto material surfaces like graphene is a subject of significant theoretical interest, particularly for applications in molecular electronics and sensors. Computational studies, primarily using DFT with corrections for dispersion forces (vdW-DFT), are essential for understanding this phenomenon.

The interaction is expected to be dominated by physisorption. Key contributing factors include:

van der Waals (vdW) Forces: These non-local dispersion forces are the primary driver of adsorption for organic molecules on graphene.

π-π Interactions: The aromatic system of the anthracene core interacts strongly with the delocalized π-system of the graphene sheet.

Electrostatic Interactions: The polar C=O and C-F bonds of the molecule can interact with local charge fluctuations on the graphene surface, modulating the adsorption energy and geometry.

Simulations would likely show the molecule adsorbing in a planar orientation, parallel to the graphene surface, to maximize the vdW and π-π interactions. The presence of the electronegative fluorine atoms and the carbonyl group can also influence the electronic properties of the graphene sheet upon adsorption, potentially opening a small band gap and suggesting utility in sensor applications. The adsorption energy and equilibrium distance can be precisely calculated, providing fundamental data for the design of graphene-based devices.

Chemical Reactivity and Derivative Synthesis of 10,10 Difluoroanthracen 9 One

Nucleophilic Substitution Reactions of Fluoroanthracene Derivatives

Nucleophilic substitution represents a fundamental class of reactions for the functionalization of organic molecules. acs.org In the context of 10,10-Difluoroanthracen-9-one, the presence of two fluorine atoms on a quaternary carbon adjacent to a carbonyl group presents a significant barrier to standard substitution pathways like SN1 and SN2. The C-F bond is exceptionally strong, and the steric hindrance around the C-10 position is substantial. However, under certain conditions, nucleophilic attack on related structures has been observed.

"Ipso" Substitution Mechanisms and Selectivity

Ipso-substitution, where a nucleophile displaces a substituent other than hydrogen on an aromatic ring, is a potential reaction pathway. For this compound, this would involve the direct displacement of one or both fluorine atoms by a nucleophile. Generally, nucleophilic aromatic substitution (SNAr) on unactivated aryl fluorides is difficult. However, the reactivity of the C-F bond can be enhanced by the presence of electron-withdrawing groups. The carbonyl group at the 9-position of the anthracenone (B14071504) core acts as such a group, potentially making the C-10 position more susceptible to nucleophilic attack than a simple gem-difluoroalkane.

The selectivity of such a reaction would be governed by the reaction conditions. The substitution of the first fluorine atom would likely proceed, but the substitution of the second may be influenced by the nature of the newly introduced group.

Formation of Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Phosphorus Bonds

The formation of new carbon-heteroatom bonds is a cornerstone of synthetic chemistry, enabling the creation of molecules with diverse functions. rsc.org The synthesis of derivatives of this compound through the formation of C-N, C-O, and C-P bonds would likely rely on nucleophilic substitution pathways.

Carbon-Nitrogen (C-N) Bond Formation: The reaction of this compound with nitrogen nucleophiles such as amines, azides, or amides could potentially lead to 10-amino-10-fluoroanthracen-9-one derivatives. General methods for C-N bond formation often involve the reaction of an electrophilic carbon with a nucleophilic nitrogen source. nih.gov Given the electrophilic character of the carbon atom bearing the two fluorine atoms, direct displacement is a plausible, albeit challenging, route.

Carbon-Oxygen (C-O) Bond Formation: The reaction with oxygen nucleophiles like alkoxides or phenoxides could yield 10-alkoxy- or 10-aryloxy-substituted anthracenones. As mentioned, hydrolysis (reaction with water or hydroxide) represents the most fundamental C-O bond-forming substitution, which could lead to the formation of anthraquinone (B42736). acs.org

Carbon-Phosphorus (C-P) Bond Formation: The creation of C-P bonds can be achieved through reactions with phosphorus nucleophiles like phosphines or phosphites. rsc.org For example, a Michaelis-Arbuzov type reaction, typically involving an alkyl halide and a trialkyl phosphite, could be envisioned if the C-F bond can be sufficiently activated to act as a leaving group.

The following table summarizes potential nucleophilic substitution reactions on the this compound scaffold.

| Nucleophile Type | Reagent Example | Potential Product | Bond Formed |

| Nitrogen | Ammonia (NH₃) | 10-Amino-10-fluoroanthracen-9-one | C-N |

| Oxygen | Sodium Methoxide (NaOCH₃) | 10-Methoxy-10-fluoroanthracen-9-one | C-O |

| Oxygen | Water (H₂O) / Hydroxide (B78521) (OH⁻) | Anthraquinone | C=O |

| Phosphorus | Triphenylphosphine (PPh₃) | (10-Fluoro-9-oxo-9,10-dihydroanthracen-10-yl)triphenylphosphonium | C-P |

Functionalization and Derivatization Strategies

The functionalization of the anthracenone scaffold is crucial for tuning its physicochemical and biological properties. This can involve modification of the aromatic rings or the core ketone structure.

Introduction of Varied Substituents on the Anthracenone Scaffold

While direct derivatization of this compound is not well-documented, strategies applied to the related anthraquinone scaffold can provide a blueprint. nih.gov These methods often focus on modifying the aromatic rings through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing carbonyl group and the electronic influence of the gem-difluoro moiety would need to be considered.

Alternatively, post-synthetic functionalization of a pre-existing scaffold is a powerful strategy. mdpi.comyoutube.com If substituents are introduced onto the anthracene (B1667546) core before the creation of the 9-one and 10,10-difluoro functionalities, a wider range of derivatives could be accessed.

Synthesis of Analogues for Structure-Reactivity Studies

The synthesis of analogues is essential for developing structure-activity relationships (SAR). nih.gov For this compound, this would involve creating a library of compounds with systematic variations to probe the effects of different functional groups on the molecule's properties.

Key synthetic modifications could include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) rings to study their effect on the reactivity of the carbonyl and gem-difluoro groups.

Modification of the 10-Position: Synthesizing analogues where the fluorine atoms are replaced by other halogens (e.g., 10,10-dichloroanthracen-9-one) or other functional groups to understand the specific role of the gem-difluoro moiety.

The table below outlines potential strategies for creating analogues for structure-reactivity studies.

| Modification Strategy | Example Reaction | Target Analogue | Purpose of Study |

| Aromatic Nitration | HNO₃ / H₂SO₄ | Nitro-10,10-difluoroanthracen-9-one | Investigate electronic effects on scaffold reactivity. |

| Aromatic Halogenation | Br₂ / FeBr₃ | Bromo-10,10-difluoroanthracen-9-one | Introduce handles for cross-coupling reactions. |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-10,10-difluoroanthracen-9-one | Explore effects of extended conjugation. |

Photoinduced Reactions and Pathways

The photochemistry of aromatic ketones is a well-established field, with reactions often proceeding through excited triplet states. rsc.orgrsc.org The extended π-system of the anthracenone core suggests that this compound should be photoactive. The primary photochemical processes for related aromatic ketones include photoreduction and photocycloaddition.

Upon absorption of UV light, the ketone can be promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This triplet species can behave like a radical.

Photoreduction: In the presence of a hydrogen donor (like an alcohol or an amine), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. rsc.orgrsc.org This radical can then dimerize to form a pinacol (B44631) or be further reduced to a secondary alcohol. For this compound, this would result in the formation of 10,10-difluoro-9-hydroxy-9,10-dihydroanthracene.

Photocycloaddition: The parent anthracene molecule is famous for its [4+4] photocycloaddition reaction to form a dimer. mdpi.com While the ketone at position 9 alters the electronic structure, the potential for photoinduced dimerization or cycloaddition with other unsaturated molecules cannot be ruled out, especially if the excitation involves the anthracene π-system.

Reactions with Biomolecules: Photoexcited anthraquinone derivatives are known to react with biological molecules. nih.gov For example, they can induce decarboxylation of peptides and oxidize nucleic acid bases through radical mechanisms. It is plausible that photoexcited this compound could engage in similar reactions.

The specific influence of the gem-difluoro group on these photochemical pathways is an area for further investigation. The high electronegativity of fluorine could affect the energy levels of the excited states and the reactivity of the resulting radical intermediates.

Insufficient Scientific Data for this compound Photoreactivity

A comprehensive search of available scientific literature has revealed a significant lack of specific data regarding the chemical reactivity and derivative synthesis of this compound, particularly concerning its photoinduced electron transfer (PET) processes and photoreactivity in crystalline states.

Similarly, the study of photoreactivity in crystalline states is a dynamic field of solid-state chemistry. The spatial arrangement of molecules within a crystal lattice can profoundly influence the outcome of photochemical reactions, sometimes leading to highly selective and stereospecific transformations that are not observed in solution.

However, detailed research findings, including quantitative data and the synthesis of specific derivatives through these photochemical pathways, are not documented for this compound. The existing literature primarily focuses on other substituted anthracenes, such as 9,10-diphenylanthracene (B110198) or 9,10-dicyanoanthracene, for which extensive photophysical and photochemical data exist.

The absence of specific studies on this compound in these areas prevents a detailed and scientifically accurate discussion as per the requested outline. Further experimental research would be required to elucidate the specific mechanisms of its photoinduced electron transfer processes and its reactivity in the crystalline state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.